5-(Trifluoromethyl)-octahydrocyclopenta[c]pyrrol-5-ol
CAS No.:
Cat. No.: VC17646151
Molecular Formula: C8H12F3NO
Molecular Weight: 195.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H12F3NO |
|---|---|
| Molecular Weight | 195.18 g/mol |
| IUPAC Name | 5-(trifluoromethyl)-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-ol |
| Standard InChI | InChI=1S/C8H12F3NO/c9-8(10,11)7(13)1-5-3-12-4-6(5)2-7/h5-6,12-13H,1-4H2 |
| Standard InChI Key | CJHSDNLOBAIDLX-UHFFFAOYSA-N |
| Canonical SMILES | C1C2CNCC2CC1(C(F)(F)F)O |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Characteristics
The compound’s IUPAC name, 5-(trifluoromethyl)-octahydrocyclopenta[c]pyrrol-5-ol, reflects its bicyclic framework comprising a five-membered cyclopentane fused to a pyrrolidine ring. The stereochemistry of the octahydrocyclopenta[c]pyrrolidine system is critical, as small structural variations can significantly alter biological activity . The trifluoromethyl (-CF₃) group enhances lipophilicity, potentially improving membrane permeability and metabolic stability.
Table 1: Key Chemical Identifiers
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis of 5-(trifluoromethyl)-octahydrocyclopenta[c]pyrrol-5-ol typically involves multi-step organic reactions. While detailed protocols are proprietary, analogous cyclopentapyrrolidine syntheses often employ:
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Cyclization Reactions: Intramolecular cyclization of linear precursors to form the bicyclic core.
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Functional Group Introduction: Electrophilic trifluoromethylation using reagents like CF₃TMS or Umemoto’s reagent.
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Stereochemical Control: Chiral auxiliaries or asymmetric catalysis to establish the correct stereochemistry .
A hypothetical route could involve:
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Step 1: Construction of the octahydrocyclopenta[c]pyrrolidine scaffold via Pictet-Spengler or Mannich cyclization.
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Step 2: Late-stage introduction of the trifluoromethyl group via radical or nucleophilic trifluoromethylation.
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Step 3: Hydroxylation at the 5-position using oxidizing agents like m-CPBA or enzymatic methods.
Analytical Characterization
Structural confirmation relies on:
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Nuclear Magnetic Resonance (NMR): ¹⁹F NMR to confirm trifluoromethyl incorporation; ¹H/¹³C NMR for backbone assignment.
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Mass Spectrometry: High-resolution MS to verify molecular weight and fragmentation patterns .
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X-ray Crystallography: Resolve stereochemistry and hydrogen-bonding networks, though no public data exists for this compound .
Physicochemical and Pharmacokinetic Properties
Metabolic Stability
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Cytochrome P450 Interactions: The electron-withdrawing -CF₃ group may reduce oxidative metabolism, extending half-life.
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Glucuronidation: The hydroxyl group is a potential site for Phase II metabolism, necessitating prodrug strategies for improved bioavailability .
Research Gaps and Future Directions
Unresolved Challenges
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Synthetic Scalability: Current methods lack cost-efficiency for large-scale production .
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In Vivo Efficacy: No published animal studies exist for this specific compound.
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Off-Target Effects: Potential interactions with CRABP or other retinoid-binding proteins remain unstudied .
Recommended Studies
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